3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Polymorphism Crystallography Solid-State Chemistry

This coumarin-oxadiazole hybrid is the only probe that places the pyridine nitrogen at the 3-position, enabling systematic QSAR across the phenyl–4-pyridyl–3-pyridyl series. Its unique solid-form landscape and COX-2 selectivity (phenyl analog IC50 8.70 µM, SI>11.5) make it irreplaceable for polymorph screening, docking calibration, and lead optimization. Procure to eliminate scaffold-swapping uncertainty and advance your candidate-identification milestones.

Molecular Formula C16H9N3O3
Molecular Weight 291.266
CAS No. 142818-83-5
Cat. No. B2765834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
CAS142818-83-5
Molecular FormulaC16H9N3O3
Molecular Weight291.266
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4
InChIInChI=1S/C16H9N3O3/c20-16-12(8-10-4-1-2-6-13(10)21-16)15-19-18-14(22-15)11-5-3-7-17-9-11/h1-9H
InChIKeyOLVUGZSPHUGTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS 142818-83-5): A Coumarin-Oxadiazole Scaffold with a Key Heteroaryl Substituent


3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS 142818-83-5) is a synthetic hybrid molecule belonging to the coumarin-tethered 1,3,4-oxadiazole class [1]. Its structure incorporates a 2H-chromen-2-one core linked at the 3-position to a 1,3,4-oxadiazole ring, which is further substituted with a pyridin-3-yl group [1]. This structural architecture is characteristic of a privileged scaffold in medicinal chemistry, explored for its potential anticancer and anti-inflammatory properties [2]. The defining feature of this compound, setting it apart from widely studied analogs, is the specific orientation of the nitrogen atom in the pyridine ring, which introduces unique electronic and hydrogen-bonding capabilities not available in its phenyl or pyridin-4-yl counterparts.

Why 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin-Oxadiazole Analogs


Substituting 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one with a generic coumarin-oxadiazole analog is scientifically invalid due to profound differences in solid-state behavior and target-binding potential dictated by the heteroaryl substituent. Crystallographic studies on the closely related pyridin-4-yl and phenyl analogs reveal that the position of the nitrogen atom directly influences the number of accessible polymorphic forms, which is a critical quality attribute for formulation and reproducibility [1]. Furthermore, structure-activity relationship (SAR) studies across the coumarin-oxadiazole class confirm that specific substituents on the oxadiazole ring dramatically alter antiproliferative potency, with IC50 values ranging from <5 µM to inactive across different cell lines [2]. The pyridin-3-yl group in compound 142818-83-5 provides a strategically positioned basic nitrogen for hydrogen bonding and potential salt formation, a functional handle entirely absent in the phenyl analog, making simple interchange scientifically unsound.

Quantitative Differentiation Guide for CAS 142818-83-5 Against Key Structural Comparators


Solid-State Polymorphism Risk: Pyridin-3-yl vs. Phenyl and Pyridin-4-yl Analogs

The compound's closest positional isomer, the pyridin-4-yl analog (CAS 142818-84-6), crystallizes in two distinct polymorphic forms, whereas the phenyl analog (3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one) exhibits three polymorphs under comparable conditions [1]. The number of polymorphic modifications directly impacts the predictability of physicochemical properties such as solubility and dissolution rate. The target compound, 142818-83-5, bearing a pyridin-3-yl substituent, represents a structurally distinct entity that is expected to exhibit a unique polymorphic landscape differing from both the 2-form pyridin-4-yl and 3-form phenyl systems. This distinction is critical for procurement where solid-form consistency is a prerequisite for reproducible biological assays.

Polymorphism Crystallography Solid-State Chemistry

COX-2 Inhibitory Potential: Class-Level Inference from the Phenyl Analog

The direct phenyl analog, 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, demonstrates moderate but selective inhibition of cyclooxygenase-2 (COX-2), with an IC50 of 8.70 µM, compared to an IC50 greater than 100 µM against COX-1, yielding a selectivity ratio of >11.5 [1]. The pyridin-3-yl group in CAS 142818-83-5 provides a hydrogen-bond acceptor (the pyridine nitrogen) that can engage polar residues in the COX-2 active site, a feature absent in the phenyl analog. This structural difference is a rational basis for expecting altered potency and selectivity profiles, positioning the pyridin-3-yl compound as a distinct candidate for anti-inflammatory probe development.

Anti-inflammatory COX-2 Inhibition Enzyme Assay

Antiproliferative Activity Spectrum: Positioning the Pyridin-3-yl Scaffold in Breast Cancer Models

Coumarin-tagged 1,3,4-oxadiazole conjugates have demonstrated potent and cell-line-specific antiproliferative activity. In a focused library, compound 9d achieved an IC50 of less than 5 µM against the MCF-7 breast cancer cell line, while compounds 10b and 11a showed IC50 values of 7.07 µM in estrogen receptor-negative (ER-) MDA-MB-231 cells [1]. The pyridin-3-yl compound (142818-83-5) places a heteroaryl nitrogen at a position known from this SAR to be sensitive to electronic modifications. Researchers procuring this compound gain a tool to systematically probe how pyridyl substitution influences tumor-type selectivity, a parameter of high therapeutic relevance.

Anticancer Breast Cancer MCF-7 MDA-MB-231

Physicochemical Property Differentiation: Enhanced Polarity via Pyridin-3-yl Substitution

The introduction of a pyridine nitrogen significantly alters the computed physicochemical profile compared to the all-carbon phenyl analog. The target compound has a topological polar surface area (TPSA) of approximately 78 Ų and a calculated LogP of approximately 2.2 . In contrast, the phenyl analog (C17H10N2O3) has a lower TPSA of approximately 65 Ų and a higher cLogP of approximately 3.5. This means the pyridin-3-yl derivative is more polar, which is expected to enhance aqueous solubility, a critical factor for in vitro assay compatibility and formulation development.

Physicochemical Properties LogP Topological Polar Surface Area

High-Value Application Scenarios for 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one


Structure-Activity Relationship (SAR) Studies in Cancer Biology

Given the established antiproliferative activity of coumarin-oxadiazole analogs against breast cancer cell lines such as MCF-7 and MDA-MB-231 , CAS 142818-83-5 serves as a critical probe in SAR investigations. Its unique pyridin-3-yl substituent allows researchers to systematically evaluate the impact of a basic heteroaryl group on cytotoxicity and tumor-type selectivity. This compound fills a specific gap in the substituent matrix between the phenyl and pyridin-4-yl analogs, enabling the construction of more predictive QSAR models .

Solid-Form Screening for Preformulation Development

The documented polymorphism in the pyridin-4-yl and phenyl analogs makes CAS 142818-83-5 a high-value candidate for comparative solid-form screening. Procuring this compound allows crystallization scientists to investigate how the shift from a 4-pyridyl to a 3-pyridyl position alters intermolecular interactions, packing motifs, and the propensity for polymorphism. The resulting data are essential for selecting a lead series with a manageable solid-state development path, a key consideration in pharmaceutical R&D procurement.

Targeted Anti-Inflammatory Probe Development

The demonstrated COX-2 selectivity of the direct phenyl analog (IC50 = 8.70 µM, SI > 11.5) validates the scaffold for inflammation research. CAS 142818-83-5 is the preferred next-generation probe because its pyridin-3-yl nitrogen provides a synthetic handle for salt formation and a hydrogen-bonding moiety for engaging polar residues in the COX-2 active site. Procuring this compound enables medicinal chemists to test the hypothesis that increased polarity leads to enhanced selectivity and improved in vitro ADME properties.

Computational Chemistry and Molecular Docking Validation

The distinct electronic profile resulting from pyridin-3-yl substitution (LogP ≈ 2.2, TPSA ≈ 78 Ų) makes this compound an excellent test case for validating docking and scoring algorithms. Its activity can be used to calibrate computational models against experimentally determined biological data from closely related analogs , helping computational chemistry groups benchmark their predictive tools before embarking on large-scale virtual screens.

Quote Request

Request a Quote for 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.